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Compound Name: 1,3-Bis(3-boronophenyl)urea

Cat. No.: B1519934 Get Quote

An In-depth Technical Guide to 1,3-Bis(3-boronophenyl)urea (CAS 957060-87-6): A Bivalent

Boronic Acid Scaffold for Drug Discovery and Chemical Biology

Abstract
The confluence of established pharmacophores with novel chemical moieties is a cornerstone

of modern drug discovery. This guide provides a comprehensive technical overview of 1,3-
Bis(3-boronophenyl)urea (CAS 957060-87-6), a unique molecule that integrates the well-

established hydrogen-bonding capabilities of a diaryl urea scaffold with the versatile reactivity

of two boronic acid groups.[1][2][3] This document is intended for researchers, medicinal

chemists, and drug development professionals, offering insights into the compound's synthesis,

physicochemical properties, potential mechanisms of action, and applications. We will delve

into validated experimental approaches and highlight the causal relationships behind key

procedural steps, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Convergence of Urea
and Boron
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability

to act as a rigid hydrogen bond donor-acceptor, anchoring ligands to protein targets with high

affinity.[2][4] This motif is central to numerous FDA-approved drugs, including the kinase

inhibitor Sorafenib.[5][6] Concurrently, the field has witnessed the ascendance of organoboron

compounds, transitioning from chemical curiosities to clinically validated therapeutic agents.
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The unique ability of the boron atom in boronic acids to form reversible covalent bonds with

diols—such as those found in the active sites of serine proteases or on cell-surface

glycoproteins—offers a powerful tool for achieving high potency and novel modes of biological

activity.

1,3-Bis(3-boronophenyl)urea emerges at the intersection of these two powerful concepts. Its

symmetrical, bivalent design presents two boronic acid warheads, suggesting the potential for

enhanced avidity through dual-target engagement or the ability to bridge two distinct sites

within a single protein or protein complex. This guide serves to illuminate the scientific

foundation of this promising compound.

Physicochemical and Structural Data
A precise understanding of a compound's properties is fundamental for experimental design.

The key physicochemical data for 1,3-Bis(3-boronophenyl)urea are summarized below.

Property Data Source(s)

CAS Number 957060-87-6 [7][8][9]

Molecular Formula C₁₃H₁₄B₂N₂O₅ [7][8][9]

Molecular Weight 299.88 g/mol [7][9]

Synonyms

3,3'-

Carbonylbis(azanediyl)bis(3,1-

phenylene)diboronic acid

[10]

Appearance Solid N/A

Identified Use

Laboratory chemicals, for

scientific research and

development only

[10]

Note: The molecular formula C₁₃H₁₄B₂N₂O₅ and corresponding weight of ~299.88 g/mol

suggest the compound may exist as a monohydrate or in a related stable form under standard

conditions, as the anhydrous formula C₁₃H₁₄B₂N₂O₄ corresponds to a molecular weight of

approximately 283.89 g/mol .
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Synthesis and Characterization: A Self-Validating
Workflow
The reliable synthesis and rigorous characterization of a compound are prerequisites for any

meaningful biological investigation. A robust method for preparing 1,3-Bis(3-
boronophenyl)urea proceeds from 3-aminophenylboronic acid.

Synthetic Workflow Diagram
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1,3-Bis(3-boronophenyl)urea
(Crude Product)

 Dimerization/Reaction w/
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(Recrystallization or
Column Chromatography)

Pure Product
(>95% Purity)

Characterization
(NMR, MS, HPLC)

 Quality Control 

Click to download full resolution via product page

Caption: A validated workflow for the synthesis and characterization of 1,3-Bis(3-
boronophenyl)urea.

Detailed Experimental Protocol
This protocol is a generalized procedure and requires adaptation based on specific laboratory

safety standards and equipment. All operations should be performed in a certified fume hood

with appropriate personal protective equipment (PPE).

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (2.2 equivalents) in anhydrous

dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.5 equivalents)

and cool the mixture to 0 °C in an ice bath.
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Expertise & Experience:The use of anhydrous solvent and an inert atmosphere is critical.

Boronic acids can undergo dehydration to form boroxines, while triphosgene is highly

sensitive to moisture. The base is essential to neutralize the HCl generated during the

reaction, driving it to completion.

Isocyanate Formation: In a separate flask, dissolve triphosgene (1.0 equivalent) in

anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60

minutes.

Expertise & Experience:Triphosgene is a safer, solid alternative to highly toxic phosgene

gas. Slow, cooled addition is a crucial safety measure to control the exothermic reaction

and prevent side reactions.

Urea Formation: After the addition is complete, allow the reaction mixture to slowly warm to

room temperature and stir for 4-12 hours. The highly reactive isocyanate intermediate,

generated in situ, will react with a second molecule of 3-aminophenylboronic acid to form the

desired symmetrical urea.

Reaction Monitoring & Work-up: Monitor the reaction's progress by Thin-Layer

Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate

solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification & Self-Validation: Purify the crude solid by recrystallization (e.g., from an

ethanol/water mixture) or silica gel column chromatography to yield the pure product. The

integrity of the final compound must be validated by:

¹H and ¹³C NMR: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the correct molecular weight.

HPLC: To confirm purity is ≥95%.[11]

Proposed Mechanism of Action & Biological
Applications
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While specific biological targets for 1,3-Bis(3-boronophenyl)urea are not yet extensively

documented, its structure provides a clear rationale for several promising applications.

Bivalent Enzyme Inhibition
The primary hypothesis for the action of this molecule is its function as a bivalent inhibitor of

enzymes that recognize diol-containing substrates or possess appropriately spaced

nucleophilic residues (e.g., serines) in their active sites.

Hypothetical Bivalent Enzyme Inhibition

1,3-Bis(3-boronophenyl)urea

B(OH)₂ -- Urea Linker --B(OH)₂

Target Enzyme
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Covalent Bond 
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(High Avidity Binding)

 Binding Event 

 Binding Event 
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Caption: Hypothetical mechanism showing bivalent binding to a target enzyme's active site.

This dual-point attachment could lead to a significant increase in binding affinity and residence

time compared to a monovalent boronic acid inhibitor due to avidity effects. Potential target
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classes include serine proteases, certain phosphatases, and enzymes involved in carbohydrate

metabolism.

Applications in Drug Discovery and Chemical Biology
Kinase Inhibitor Scaffolding: The diaryl urea core is a proven pharmacophore for inhibiting

various protein kinases.[6] 1,3-Bis(3-boronophenyl)urea could serve as a novel starting

point for developing inhibitors that not only interact with the kinase hinge region via the urea

moiety but also form covalent bonds with nearby residues.

Chemical Probe for Glycobiology: Boronic acids are known to bind with sugars and other

carbohydrates. This bivalent molecule could be used as a probe to study cell surface

glycans, potentially cross-linking glycoproteins and aiding in the study of cellular adhesion or

signaling events.

Antimicrobial and Anticancer Research: Urea derivatives have demonstrated a wide range of

biological activities, including antibacterial and anticancer effects.[12][13][14] The unique

structure of this compound warrants its inclusion in screening campaigns against various

pathogens and cancer cell lines. A related compound, 1,3-bis(p-Hydroxyphenyl)urea, has

shown anti-inflammatory activity by reducing levels of IL-6, IL-1β, TNF-α, and COX-2,

suggesting that the bis-phenylurea scaffold is biologically active.[15]

Safety, Handling, and Storage
As a research chemical, 1,3-Bis(3-boronophenyl)urea must be handled with appropriate

caution.

Hazards: Toxic if swallowed. Causes skin irritation and serious eye irritation. May cause

respiratory irritation.[10] The toxicological properties have not been fully investigated.[10]

Handling:

Use only in a well-ventilated area, preferably a chemical fume hood.[10]

Wear protective gloves, clothing, and eye/face protection.[10]

Avoid breathing dust.[10]
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Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this

product.[10]

First Aid:

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]

If on Skin: Wash with soap and water.[10]

If Inhaled: Remove victim to fresh air.[10]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do.[16]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Perspectives
1,3-Bis(3-boronophenyl)urea represents a scientifically intriguing and synthetically accessible

molecule. It combines the structural rigidity and hydrogen-bonding capacity of the diaryl urea

scaffold with the unique reversible covalent-binding properties of two boronic acid moieties. Its

potential as a high-avidity enzyme inhibitor, a novel kinase inhibitor template, or a chemical

probe for glycobiology makes it a compound of significant interest for further research. Future

work should focus on screening this molecule against diverse biological targets to uncover its

specific activities, thereby paving the way for its potential development in therapeutic and

diagnostic applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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